Metanilic acid

描述

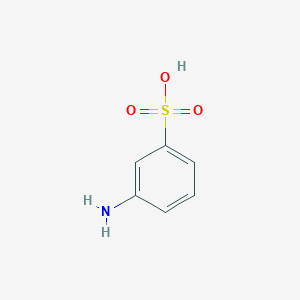

Structure

3D Structure

属性

IUPAC Name |

3-aminobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,7H2,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAJAQTYSTDTMCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Record name | 3-AMINOBENZENE SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19753 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

105009-55-0, 1126-34-7 (mono-hydrochloride salt) | |

| Record name | Poly(m-aminobenzenesulfonic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105009-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metanilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6024462 | |

| Record name | 3-Aminobenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-aminobenzene sulfonic acid appears as white powder. Small colorless needles; toxic., Dry Powder, Colorless or white solid; [CAMEO] Light brown powder; [Sigma-Aldrich MSDS] | |

| Record name | 3-AMINOBENZENE SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19753 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenesulfonic acid, 3-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Metanilic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20804 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | 3-AMINOBENZENE SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19753 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.69 (NTP, 1992) - Denser than water; will sink | |

| Record name | 3-AMINOBENZENE SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19753 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.0000002 [mmHg] | |

| Record name | Metanilic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20804 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

121-47-1 | |

| Record name | 3-AMINOBENZENE SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19753 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Aminobenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metanilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metanilic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4504 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 3-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Aminobenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminobenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.067 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METANILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OT03NUM20P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

Decomposes without melting (NTP, 1992) | |

| Record name | 3-AMINOBENZENE SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19753 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Metanilic acid CAS number and properties

An In-depth Technical Guide to Metanilic Acid

CAS Number: 121-47-1

This compound, also known as 3-aminobenzenesulfonic acid, is a significant chemical intermediate with a wide range of applications, particularly in the synthesis of dyes and pharmaceuticals.[1] This technical guide provides a comprehensive overview of its properties, synthesis, purification, and analytical methods for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a white to beige or light brown crystalline powder.[1][2] It is an amphiprotic compound, capable of reacting with both acids and bases.[3][4] It is slightly soluble in water and very slightly soluble in ethanol (B145695) and ether, but soluble in alkalis and concentrated hydrochloric acid.[3][5]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| CAS Number | 121-47-1 | [1][5] |

| Molecular Formula | C₆H₇NO₃S | [1] |

| Molar Mass | 173.19 g/mol | [1] |

| Appearance | White, beige, or light brown crystalline powder | [1][2] |

| Density | 1.69 g/cm³ | [1] |

| Melting Point | >300 °C (decomposes) | [1] |

| Solubility in Water | < 1 mg/mL at 22 °C | [1] |

| Acidity (pKa) | 3.74 (in H₂O) | [1] |

| Refractive Index | 1.5500 (estimate) | [3] |

Applications in Research and Development

This compound is a crucial building block in organic synthesis. Its primary applications include:

-

Dye Manufacturing: It serves as a key intermediate in the production of azo dyes, which are widely used in the textile, leather, and food industries.[1]

-

Pharmaceuticals: this compound is essential for the synthesis of sulfa drugs, a class of antimicrobial agents.[1]

-

Chemical Synthesis: It is used as a precursor in the synthesis of various organic compounds, including herbicides, pigments, and plasticizers.[1]

-

Research and Development: In laboratory settings, it is utilized to explore new chemical reactions and synthetic pathways.[1] It has also been used in the development of novel glucose biosensors and in the synthesis of cytocompatible sulfonated polyanilines.[3][4]

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

The industrial synthesis of this compound typically involves the sulfonation of nitrobenzene (B124822) followed by the reduction of the resulting m-nitrobenzenesulfonic acid.[3][6]

Protocol: Reduction of m-Nitrobenzenesulfonic Acid

This protocol is based on the common industrial method using iron filings for reduction.

-

Preparation: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place a solution of m-nitrobenzenesulfonic acid in water.

-

Addition of Iron: Gradually add iron filings to the solution while stirring vigorously. The reaction is exothermic and may require external cooling to maintain a controlled temperature.

-

Acidification: Slowly add a dilute acid (e.g., hydrochloric acid) to the mixture to facilitate the reduction process.[1]

-

Reaction Monitoring: Monitor the reaction progress by testing for the disappearance of the nitro group.

-

Neutralization and Isolation: Once the reduction is complete, neutralize the excess acid with an alkali. The resulting crude this compound can be isolated by filtration.[3]

Alternative reduction methods include catalytic hydrogenation using a palladium-on-carbon catalyst or electrolytic reduction.[7][8]

Purification of this compound

Crude this compound can be purified by recrystallization to obtain a high-purity product suitable for pharmaceutical and dye manufacturing.[1][3]

Protocol: Recrystallization from Water

-

Dissolution: Dissolve the crude this compound in a minimum amount of hot water in an Erlenmeyer flask.[3][9] The solution is photosensitive and should be handled in a semi-darkened room.[3]

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[9]

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature to form crystals. Subsequently, cool the flask in an ice bath to maximize crystal formation.[9][10]

-

Collection: Collect the crystals by suction filtration using a Büchner funnel.[9]

-

Washing: Wash the crystals with a small amount of cold water to remove any remaining soluble impurities.[9]

-

Drying: Dry the purified crystals in a vacuum desiccator over a drying agent such as 90% H₂SO₄.[3]

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable method for the quantitative analysis of this compound.

Protocol: HPLC Analysis

This protocol is adapted from a method for detecting this compound in wastewater.[2]

-

Standard Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) by dissolving a known weight of pure this compound in a mixture of methanol (B129727) and water (1:4 v/v). Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase.[2]

-

Sample Preparation: For solid samples, dissolve a known weight in the mobile phase. For liquid samples, dilute as necessary. Adjust the pH of aqueous samples to 4-6.[2]

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of methanol and a buffered aqueous solution (e.g., potassium dihydrogen phosphate (B84403) with an ion-pairing agent like tetrabutylammonium (B224687) bromide).[2]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector at a wavelength corresponding to the absorbance maximum of this compound.

-

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Logical Workflow for this compound Production and Analysis

The following diagram illustrates the overall workflow from synthesis to analysis of this compound.

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Conceptual Relationship in Synthesis

This diagram illustrates the key chemical transformations in the synthesis of this compound.

Caption: Key reaction steps in the synthesis of this compound.

References

- 1. theasengineers.com [theasengineers.com]

- 2. CN108896678A - The method for measuring the this compound in sewage - Google Patents [patents.google.com]

- 3. This compound | 121-47-1 [chemicalbook.com]

- 4. This compound CAS#: 121-47-1 [m.chemicalbook.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. CN100404726C - Process for electrolytic reduction preparation of this compound - Google Patents [patents.google.com]

- 8. CN101817766A - Method for preparing this compound by catalyzing and hydrogenating 3-nitrobenzenesultonic acid - Google Patents [patents.google.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. people.chem.umass.edu [people.chem.umass.edu]

An In-depth Technical Guide to the Synthesis of 3-Aminobenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobenzenesulfonic acid, commonly known as metanilic acid, is a crucial intermediate in the chemical industry. Its applications are widespread, ranging from the synthesis of azo dyes and pigments to the production of pharmaceuticals, particularly sulfa drugs. This technical guide provides a comprehensive overview of the primary synthesis pathways of this compound, with a focus on the core chemical transformations, experimental protocols, and quantitative data to aid researchers and professionals in the field.

The most industrially significant and widely practiced method for synthesizing 3-aminobenzenesulfonic acid involves a two-step process: the sulfonation of nitrobenzene (B124822) to yield 3-nitrobenzenesulfonic acid, followed by the reduction of the nitro group to an amino group. An alternative, though less direct, pathway involves the sulfonation of aniline (B41778). This guide will delve into the specifics of these synthetic routes, presenting detailed methodologies and comparative data.

Primary Synthesis Pathway: From Nitrobenzene

The dominant industrial synthesis of 3-aminobenzenesulfonic acid commences with nitrobenzene. This pathway is favored due to the meta-directing nature of the nitro group in electrophilic aromatic substitution, which selectively yields the desired 3-substituted intermediate. The overall process can be visualized as a two-stage transformation.

Step 1: Sulfonation of Nitrobenzene

The initial step involves the electrophilic substitution of a sulfonic acid group onto the nitrobenzene ring. The nitro group is a strong deactivating and meta-directing group, which favors the formation of the meta-isomer, 3-nitrobenzenesulfonic acid.

Experimental Protocol:

A common laboratory and industrial procedure for the sulfonation of nitrobenzene involves the use of oleum (B3057394) (fuming sulfuric acid), which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid.

-

Reaction Setup: A reaction vessel equipped with a mechanical stirrer, a thermometer, and a dropping funnel is charged with oleum (typically 25% free SO₃).

-

Addition of Nitrobenzene: Nitrobenzene is added dropwise to the oleum while maintaining the reaction temperature. The initial addition is often carried out at a controlled temperature, for instance, 70°C.

-

Reaction Conditions: The reaction is exothermic, and the temperature is carefully controlled. After the addition of nitrobenzene, the reaction mixture is heated to a higher temperature, typically in the range of 100-120°C, to ensure the completion of the sulfonation.[1] The reaction progress can be monitored by checking for the absence of the characteristic odor of nitrobenzene in a sample diluted with water.

-

Work-up: Upon completion, the reaction mixture is cooled and carefully poured onto ice with vigorous stirring. The resulting solution contains 3-nitrobenzenesulfonic acid. To isolate the product, a salt, such as sodium chloride, is added to precipitate the sodium salt of 3-nitrobenzenesulfonic acid.[1]

-

Purification: The crude sodium 3-nitrobenzenesulfonate can be purified by recrystallization from water. The free acid can be regenerated by treatment with a strong acid.

Quantitative Data for Sulfonation of Nitrobenzene:

| Parameter | Value | Reference |

| Sulfonating Agent | Oleum (25% free SO₃) or SO₃ gas | [1][2] |

| Reactant Ratio | 123 g Nitrobenzene to 375 g Oleum | [1] |

| Reaction Temperature | 100-120°C | [1][3] |

| Reaction Time | Until completion (absence of nitrobenzene odor) | [1] |

| Yield | 88-98% | [2][4] |

Step 2: Reduction of 3-Nitrobenzenesulfonic Acid

The second and final step is the reduction of the nitro group of 3-nitrobenzenesulfonic acid to an amino group. Several reduction methods are employed in both laboratory and industrial settings, including catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro compounds.

Experimental Protocol:

-

Reaction Setup: A high-pressure autoclave is charged with an aqueous solution of 3-nitrobenzenesulfonic acid (or its sodium salt).

-

Catalyst: A catalyst, such as palladium on activated carbon (Pd/C) or Raney nickel, is added to the solution.[5]

-

pH Adjustment: The pH of the solution is typically adjusted to a neutral or slightly alkaline range (pH 6-8) using an aqueous alkali solution.[6]

-

Hydrogenation: The autoclave is purged with nitrogen and then pressurized with hydrogen gas. The reaction is carried out under elevated temperature and pressure.

-

Work-up: After the reaction is complete (indicated by the cessation of hydrogen uptake), the reaction mixture is cooled, and the catalyst is removed by filtration.

-

Isolation: The filtrate containing the sodium salt of 3-aminobenzenesulfonic acid is then acidified to a pH of 1-2 to precipitate the free acid.[6] The product is collected by filtration, washed, and dried.

Quantitative Data for Catalytic Hydrogenation:

| Parameter | Value | Reference |

| Catalyst | Pd/C or Raney Nickel | [5] |

| Catalyst Loading | 0.5-15% by weight of the starting material | [5] |

| Hydrogen Pressure | 0.8-3.0 MPa (8-30 atm) | [5][6] |

| Reaction Temperature | 60-130°C | [6] |

| Reaction Time | 2-10 hours | [5] |

| Yield | >95% | [5] |

The Béchamp reduction, using iron filings in an acidic medium, is a classic and cost-effective method for the reduction of aromatic nitro compounds.

Experimental Protocol:

-

Reaction Setup: A reaction vessel is charged with water, a small amount of hydrochloric acid, and iron powder.

-

Addition of Nitro Compound: An aqueous solution of 3-nitrobenzenesulfonic acid is added gradually to the stirred suspension of iron and acid.

-

Reaction Conditions: The reaction is typically carried out at or near the boiling point of the aqueous solution.

-

Work-up: Upon completion of the reduction, the reaction mixture is neutralized to precipitate iron oxides (iron sludge), which are then removed by filtration.

-

Isolation: The filtrate is then acidified to precipitate 3-aminobenzenesulfonic acid, which is collected by filtration, washed, and dried.

Quantitative Data for Chemical Reduction with Iron:

| Parameter | Value | Reference |

| Reducing Agent | Iron powder and Hydrochloric acid | [7] |

| Reaction Temperature | ~100°C | [8] |

| Yield | Up to 90% (industrial) | [9] |

An alternative, environmentally cleaner method involves the electrolytic reduction of 3-nitrobenzenesulfonic acid.

Experimental Protocol:

-

Electrolytic Cell: An isolated electrolytic cell is used, with the cathode compartment containing an aqueous solution of sodium 3-nitrobenzenesulfonate in sulfuric acid. The anode compartment contains aqueous sulfuric acid.

-

Electrolysis: Electrolysis is carried out at a controlled temperature and current density.

-

Isolation: After the electrolysis is complete, the catholyte is cooled to crystallize the 3-aminobenzenesulfonic acid, which is then isolated by filtration.[8]

Quantitative Data for Electrolytic Reduction:

| Parameter | Value | Reference |

| Electrolyte (Cathode) | Aqueous solution of sodium 3-nitrobenzenesulfonate in sulfuric acid | [8] |

| Temperature | 40°C | [8] |

| Current | 10 A | [8] |

| Reaction Time | 8 hours | [8] |

| Yield | 96.5% | [8] |

Alternative Synthesis Pathway: Direct Sulfonation of Aniline

While the sulfonation of nitrobenzene is the preferred route to 3-aminobenzenesulfonic acid, the direct sulfonation of aniline is another potential pathway. However, this method presents significant challenges in controlling the regioselectivity. The amino group (-NH₂) is a strongly activating, ortho-, para-directing group. In a strongly acidic medium, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. The final product distribution is highly dependent on the reaction conditions.

References

- 1. scribd.com [scribd.com]

- 2. A simple and efficient synthesis protocol for sulfonation of nitrobenzene under solvent-free conditions via a microreactor - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. CN106674062A - Method for preparing sodium 3-nitrobenzenesulfonate through catalytic sulfonation - Google Patents [patents.google.com]

- 4. US3492342A - Sulfonation of nitro compounds - Google Patents [patents.google.com]

- 5. CN101362710A - Method for preparing aminobenzenesulfonic acid by catalytic hydrogenation - Google Patents [patents.google.com]

- 6. CN101817766B - Method for preparing m-aminobenzenesulfonic acid by catalyzing and hydrogenating 3-nitrobenzenesulfonic acid - Google Patents [patents.google.com]

- 7. theasengineers.com [theasengineers.com]

- 8. CN100404726C - Process for electrolytic reduction preparation of this compound - Google Patents [patents.google.com]

- 9. This compound [drugfuture.com]

A Comparative Analysis of Orthanilic and Metanilic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the ortho and meta isomers of aminobenzenesulfonic acid: orthanilic acid (2-aminobenzenesulfonic acid) and metanilic acid (3-aminobenzenesulfonic acid). While sharing the same molecular formula, their structural differences impart distinct physicochemical properties and applications, which are critical for consideration in research and development, particularly in the synthesis of dyes and pharmaceuticals.

Core Physicochemical and Structural Differences

Orthanilic acid and this compound are isomers with the molecular formula C₆H₇NO₃S.[1][2] The primary distinction lies in the substitution pattern of the amino (-NH₂) and sulfonic acid (-SO₃H) groups on the benzene (B151609) ring. In orthanilic acid, these groups are in adjacent positions (ortho, or 1,2 substitution), whereas in this compound, they are separated by one carbon atom (meta, or 1,3 substitution). This positional isomerism significantly influences their chemical and physical properties.

Quantitative Data Summary

The following tables summarize the key quantitative differences between orthanilic acid and this compound.

| Property | Orthanilic Acid | This compound |

| CAS Number | 88-21-1[3] | 121-47-1[4] |

| Molecular Weight | 173.19 g/mol [3] | 173.19 g/mol [4] |

| Appearance | White to grey solid, minute hexagonal plates[3][5] | White to beige powder or crystals[1][6] |

| Melting Point | Decomposes at ~325°C[3][7] | >300°C (decomposes)[1][8] |

| Acidity (pKa at 25°C) | 2.48[3] | 3.73[8][9] |

| Density | ~1.34 g/cm³ (estimate)[10] | 1.69 g/cm³[9][11] |

Table 1: General and Physical Properties

| Property | Orthanilic Acid | This compound |

| Water Solubility | Slowly and sparingly soluble[3][12] | Slightly soluble (<1 mg/mL at 22°C)[2][11] |

| Ethanol (B145695) Solubility | Insoluble[12] | Very slightly soluble[6][8] |

| Ether Solubility | Insoluble[10] | Slightly soluble[6] |

| Other Solvents | Soluble in concentrated hydrochloric acid[10] | Soluble in alkali and concentrated hydrochloric acid[6] |

Table 2: Solubility Profiles

Structural and Synthetic Overview

The distinct substitution patterns of these isomers are a direct result of their synthesis routes.

A generalized workflow for the synthesis of these acids highlights the strategic choice of starting materials and reaction conditions to achieve the desired isomer.

Experimental Protocols

Synthesis of this compound from Nitrobenzene

This protocol is a generalized industrial method for producing this compound.

Objective: To synthesize 3-aminobenzenesulfonic acid (this compound) via sulfonation of nitrobenzene followed by reduction.

Materials:

-

Nitrobenzene

-

Fuming sulfuric acid (oleum) or concentrated sulfuric acid

-

Iron filings (or a hydrogenation catalyst like Pd/C)

-

Hydrochloric acid (for iron reduction) or Hydrogen gas (for catalytic reduction)

-

Sodium carbonate or other base for pH adjustment

-

Water

Procedure:

-

Sulfonation of Nitrobenzene:

-

Carefully add nitrobenzene to fuming sulfuric acid with stirring, maintaining the temperature below a specified limit (e.g., 100-120°C) to favor meta-substitution.

-

Heat the mixture for several hours to ensure the completion of the sulfonation reaction, forming m-nitrobenzenesulfonic acid.[8][13]

-

The reaction mixture is then cooled and diluted with water.

-

-

Reduction of m-Nitrobenzenesulfonic Acid:

-

Method A: Iron Reduction:

-

The acidic solution of m-nitrobenzenesulfonic acid is heated.

-

Iron filings are added portion-wise, along with a small amount of hydrochloric acid, to initiate the reduction of the nitro group to an amino group.[4] This is a vigorous exothermic reaction that requires careful control of addition rates and temperature.

-

After the addition is complete, the mixture is typically refluxed until the reaction is complete.

-

-

Method B: Catalytic Hydrogenation:

-

The solution of m-nitrobenzenesulfonic acid is neutralized to its sodium salt.

-

This solution is placed in a high-pressure reactor with a catalyst (e.g., Palladium on carbon).

-

The mixture is hydrogenated under pressure and elevated temperature until the theoretical amount of hydrogen is consumed.[13]

-

-

-

Isolation and Purification:

-

After reduction, the reaction mixture (if using iron) contains iron sludge, which is removed by filtration after making the solution alkaline with sodium carbonate.

-

The filtrate, containing the sodium salt of this compound, is then acidified (e.g., with HCl) to a pH of 1-2.[14]

-

This compound, being less soluble in acidic water, precipitates out.

-

The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from hot water.[8]

-

Synthesis of Orthanilic Acid

Orthanilic acid is often produced as a byproduct in the manufacture of its para isomer, sulfanilic acid.[12] A specific laboratory preparation can be adapted from the hydrolysis and reduction of o-nitrobenzenesulfonyl chloride.

Objective: To synthesize 2-aminobenzenesulfonic acid (orthanilic acid).

Materials:

-

o-Nitrobenzenesulfonyl chloride

-

Sodium sulfite (B76179) or other reducing agent

-

Sodium hydroxide (B78521)

-

Hydrochloric acid

-

Water

Procedure:

-

Hydrolysis and Reduction:

-

A solution of sodium sulfite in water is prepared.

-

o-Nitrobenzenesulfonyl chloride is added portion-wise to the stirred sulfite solution. The reaction is typically exothermic and may require cooling.

-

Sodium hydroxide is added to maintain alkaline conditions, which facilitates both the hydrolysis of the sulfonyl chloride and the reduction of the nitro group.

-

The mixture is heated (e.g., on a steam bath) to ensure the reaction goes to completion.

-

-

Isolation and Purification:

-

After the reaction, the solution is cooled.

-

Concentrated hydrochloric acid is carefully added to the solution until it is strongly acidic.

-

Orthanilic acid precipitates from the cold, acidic solution.

-

The precipitate is collected by filtration, washed with a small amount of cold water, and then with ethanol to remove impurities.[3][12]

-

The product can be recrystallized from hot water for further purification.

-

Applications and Functional Differences

The primary applications for both isomers are as intermediates in the chemical industry, particularly for dye synthesis.[12][15]

-

This compound: It is a crucial intermediate for a variety of dyes, including AZO dyes, direct dyes, and reactive dyes.[1][15] Its sulfonic acid group aids in the solubility and binding of the dye to fibers.[1] It is also used in the production of some sulfa drugs and fluorescent brightening agents.[15][16]

-

Orthanilic Acid: The main reported use for orthanilic acid is in the manufacture of specific dyes.[12] It has also been investigated for its biological roles, including an ability to inhibit glutathione-S-transferase (GST) and affect cardiac muscle tension.[12] Furthermore, it can be used to synthesize other active compounds and metal complexes.[17]

The positional difference dictates the final structure and properties of the resulting dyes and pharmaceutical compounds. The choice between orthanilic and this compound is therefore a critical decision in the synthetic design process.

References

- 1. This compound at Best Price in Gujarat, this compound Manufacturer [balajiindustriessrg.com]

- 2. alliancechemicalindustries.com [alliancechemicalindustries.com]

- 3. Orthanilic Acid [drugfuture.com]

- 4. This compound [drugfuture.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. chembk.com [chembk.com]

- 7. Orthanilic acid - Wikipedia [en.wikipedia.org]

- 8. This compound | 121-47-1 [chemicalbook.com]

- 9. This compound CAS#: 121-47-1 [m.chemicalbook.com]

- 10. Orthanilic acid [chembk.com]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. CN105367454A - Method for producing this compound by utilizing quinacridone pigment byproduct - Google Patents [patents.google.com]

- 15. theasengineers.com [theasengineers.com]

- 16. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 17. medchemexpress.com [medchemexpress.com]

Physical and chemical properties of Metanilic acid

An In-depth Technical Guide to the Physical and Chemical Properties of Metanilic Acid

Introduction

This compound, systematically known as 3-aminobenzenesulfonic acid, is an important aromatic organic compound with the chemical formula C₆H₇NO₃S.[1][2][3] It is an isomer of sulfanilic acid and orthanilic acid. Structurally, it consists of a benzene (B151609) ring substituted with an amino group (-NH₂) and a sulfonic acid group (-SO₃H) at the meta positions.[4] This bifunctional nature makes it a versatile intermediate in the chemical industry, particularly in the synthesis of sulfa drugs and as a key precursor in the manufacturing of azo dyes, acid dyes, reactive dyes, and fluorescent brightening agents.[1][5] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for their determination, and key chemical pathways involving this compound.

Physical Properties

This compound typically appears as a white, beige, or grayish-beige crystalline powder.[1][6][7] It is stable under normal conditions but is combustible and incompatible with strong oxidizing agents and acids.[2][6][8] A notable characteristic is the existence of a "disappearing polymorph" (Form I), which readily converts to more stable forms (Form II and III) upon contact with seed crystals, making the pure Form I difficult to isolate.[7]

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| IUPAC Name | 3-aminobenzenesulfonic acid | [7] |

| CAS Number | 121-47-1 | [1][5] |

| Molecular Formula | C₆H₇NO₃S | [1][2][3] |

| Molar Mass | 173.19 g/mol | [1][2][7] |

| Appearance | White to beige crystalline powder | [1][6][7] |

| Melting Point | >300 °C (decomposes) | [1][2][6][7] |

| Density | 1.69 g/cm³ | [1][6][7] |

| pKa | 3.70 - 3.74 (at 25 °C) | [5][6][7][9] |

| LogP (octanol/water) | -2.77 (at 21 °C) | [3][9] |

Solubility Profile

| Solvent | Solubility | Reference |

| Water | Slightly soluble. 15 g/L at 20 °C. The anhydrous form is reported as <1 mg/mL at 22 °C. | [3][7][10] |

| Ethanol | Very slightly soluble | [2][6][11] |

| Methanol | Sparingly soluble | [5] |

| Ether | Slightly soluble | [6] |

| Alkali Solutions | Soluble | [6] |

| Concentrated HCl | Soluble | [6] |

Chemical Properties and Reactions

This compound's chemical behavior is dictated by the presence of both the acidic sulfonic acid group and the basic amino group, making it amphoteric. It is a key intermediate in various industrial syntheses.

-

Dye Synthesis : It is extensively used in the production of azo dyes. The amino group can be diazotized with nitrous acid (generated from sodium nitrite (B80452) and a strong acid) and then coupled with other aromatic compounds to form vibrantly colored azo compounds.[1][4][12]

-

Pharmaceutical Synthesis : It serves as a precursor in the synthesis of certain sulfa drugs.[1][5]

-

Reactivity : It is incompatible with strong oxidizing agents, strong acids, and strong bases.[8] Fusion with caustic potash (potassium hydroxide) can lead to the formation of aniline.[4]

Synthesis of this compound

The primary industrial route for synthesizing this compound involves the sulfonation of nitrobenzene (B124822) followed by reduction.

This process involves reacting nitrobenzene with fuming sulfuric acid (oleum) to introduce the sulfonic acid group, primarily at the meta position, forming m-nitrobenzenesulfonic acid.[13][14] This intermediate is then reduced, commonly using iron powder in an acidic medium or through catalytic hydrogenation, to convert the nitro group into an amino group, yielding this compound.[12][13][14][15]

Experimental Protocols

Detailed methodologies are crucial for accurate characterization. Below are outlines for determining key properties.

Protocol 1: pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, this primarily refers to the acidity of the sulfonic acid group.

Methodology:

-

Sample Preparation : Prepare a solution of this compound of a precise, known concentration in deionized water.

-

Titrant Preparation : Standardize a solution of a strong base, typically sodium hydroxide (B78521) (NaOH), against a primary standard like potassium hydrogen phthalate (B1215562) (KHP).

-

Titration : Calibrate a pH meter with standard buffers. Place the this compound solution in a beaker with a magnetic stirrer and immerse the pH electrode. Add the standardized NaOH solution in small, precise increments, recording the pH value after each addition.

-

Data Analysis : Plot the recorded pH values against the volume of NaOH added. The equivalence point is identified from the steepest part of the curve (or the peak of the first derivative plot). The pKa is the pH value at the point where half of the volume of NaOH required to reach the equivalence point has been added.

Protocol 2: Characterization by Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method) : Mix a small amount of dry this compound powder (approx. 1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder.

-

Grinding : Thoroughly grind the mixture in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation : Place the powder into a pellet press and apply high pressure to form a thin, transparent or translucent KBr pellet.

-

Spectral Acquisition : Place the pellet in the sample holder of an FTIR spectrometer and acquire the infrared spectrum, typically over the range of 4000-400 cm⁻¹.[16]

-

Analysis : Analyze the resulting spectrum for characteristic absorption bands corresponding to the N-H bonds of the amino group, S=O bonds of the sulfonic acid group, and C-H and C=C bonds of the aromatic ring.

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the structure and purity of this compound.

-

Infrared (IR) Spectrum : The IR spectrum shows characteristic peaks for the amino group (N-H stretching), the sulfonic acid group (S=O stretching), and the substituted benzene ring.[16][17]

-

UV-Visible Spectrum : The UV-Vis spectrum in solution provides information about the electronic transitions within the aromatic system.[18][19]

-

Nuclear Magnetic Resonance (NMR) Spectrum : ¹H and ¹³C NMR spectroscopy can be used to confirm the structure by showing the chemical shifts and coupling patterns of the protons and carbon atoms in the molecule.[20]

-

Mass Spectrometry (MS) : Mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight.[21]

References

- 1. This compound Powder at Best Price, High Purity Industrial Grade [balajiindustriessrg.com]

- 2. 121-47-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. This compound | Bhavani Chemical Industries [bhavaniind.in]

- 5. This compound [drugfuture.com]

- 6. chembk.com [chembk.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. fishersci.com [fishersci.com]

- 9. This compound | 121-47-1 [chemicalbook.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. This compound 121-47-1 India [ottokemi.com]

- 12. environmentclearance.nic.in [environmentclearance.nic.in]

- 13. theasengineers.com [theasengineers.com]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. CN101817766A - Method for preparing this compound by catalyzing and hydrogenating 3-nitrobenzenesultonic acid - Google Patents [patents.google.com]

- 16. 3-Aminobenzenesulfonic acid | C6H7NO3S | CID 8474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. This compound(121-47-1) IR Spectrum [chemicalbook.com]

- 18. This compound [webbook.nist.gov]

- 19. This compound [webbook.nist.gov]

- 20. spectrabase.com [spectrabase.com]

- 21. This compound [webbook.nist.gov]

An In-depth Technical Guide to Metanilic Acid

Metanilic acid, a significant organic compound, serves as a crucial intermediate in the synthesis of a wide array of chemicals, most notably in the dye and pharmaceutical industries. This guide provides a comprehensive overview of its chemical identity, properties, synthesis protocols, and primary applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-aminobenzenesulfonic acid [1][2]. It is also referred to as 3-aminobenzene-1-sulfonic acid[2]. Due to its widespread use, it is known by several other names.

A comprehensive list of its synonyms includes:

Physicochemical Properties

This compound is a white powder or colorless needles that is slightly soluble in water[2][4][8]. Its key quantitative properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₆H₇NO₃S | [1][2][6] |

| Molar Mass | 173.19 g/mol | [1][2] |

| Density | 1.69 g/cm³ | [1][2][5] |

| Melting Point | >300 °C (decomposes) | [1][2][6] |

| Acidity (pKa) | 3.74 (in H₂O at 25°C) | [2][5] |

| Water Solubility | <1 mg/mL at 22 °C | [2] |

Experimental Protocols: Synthesis of this compound

The industrial production of this compound is primarily achieved through the reduction of m-nitrobenzenesulfonic acid. Below are detailed methodologies for common laboratory and industrial synthesis.

A. Reduction of m-Nitrobenzenesulfonic Acid with Iron Filings

This traditional method is widely used in industrial settings and can achieve yields of up to 90%.

-

Materials:

-

m-Nitrobenzenesulfonic acid

-

Iron filings

-

Dilute acid (e.g., hydrochloric acid)

-

Water

-

Mother liquor (from previous batches, optional)

-

-

Procedure:

-

In a reduction vessel, a portion of the iron filings (e.g., 80 kg) is charged along with mother liquor (e.g., 30 kg) and water (e.g., 70 kg).

-

The mixture is heated to boiling and agitated for approximately 40 minutes for activation.

-

Additional hot water (e.g., 600 kg) is added.

-

m-Nitrobenzenesulfonic acid is gradually added to the boiling mixture under constant agitation.

-

The remaining iron filings are added portion-wise, maintaining the boiling state and ensuring the temperature does not exceed 102 °C. The reaction is considered complete when a sample no longer shows the presence of the nitro compound (e.g., via a flash test).

-

The resulting solution, containing this compound and its sodium salt, is transferred to a vaporizer.

-

The pH of the solution is adjusted to 9, converting all the this compound to its sodium salt.

-

The solution is concentrated by evaporation until saturation is reached.

-

The concentrated solution is then transferred to a product dryer to obtain the final product.

-

B. Catalytic Hydrogenation of 3-Nitrobenzenesulfonic Acid

This method offers a cleaner alternative to the iron reduction method, avoiding the production of large quantities of iron sludge.

-

Materials:

-

Industrial grade m-nitrobenzenesulfonic acid aqueous solution

-

Alkali aqueous solution (e.g., NaOH solution, ≤40%)

-

Palladium on activated carbon catalyst (Pd/C)

-

Hydrogen gas

-

Deionized water

-

Hydrogen peroxide

-

-

Procedure:

-

The industrial grade m-nitrobenzenesulfonic acid aqueous solution is placed in an autoclave.

-

The pH of the solution is adjusted to 6-8 using the alkali aqueous solution.

-

The Pd/C catalyst is added to the solution.

-

The autoclave is sealed and purged with nitrogen, followed by hydrogen.

-

The reaction is carried out at a temperature of 60-130 °C and a hydrogen pressure of 0.8-2.0 MPa with stirring.

-

The reaction proceeds until hydrogen uptake ceases, indicating the completion of the reduction.

-

After the reaction, the mixture is cooled to room temperature, and the reaction slurry is removed from the autoclave.

-

The Pd/C catalyst is filtered off. The filtrate is then acidified to precipitate the this compound, which is collected by filtration.

-

The recovered Pd/C catalyst can be regenerated by washing with deionized water to form a slurry, followed by the dropwise addition of hydrogen peroxide with stirring for 1-5 hours. The regenerated catalyst is then collected by filtration for reuse.

-

Applications in Drug Development and Dye Synthesis

This compound is a versatile intermediate with significant applications in both the pharmaceutical and dye industries[9][10][11]. Its bifunctional nature, containing both an amino group and a sulfonic acid group, allows for its incorporation into a variety of complex molecular structures[10].

-

Pharmaceuticals: It is a key building block in the synthesis of sulfa drugs, which are a class of antimicrobial agents[9][11].

-

Dye Manufacturing: this compound is a fundamental precursor for the production of azo dyes, which are widely used in the textile, leather, and food industries[9][12].

The logical workflow from raw materials to final products involving this compound is illustrated in the diagram below.

Caption: Synthesis and application workflow of this compound.

References

- 1. alliancechemicalindustries.com [alliancechemicalindustries.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [webbook.nist.gov]

- 4. 3-Aminobenzenesulfonic acid | C6H7NO3S | CID 8474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [drugfuture.com]

- 6. This compound | 121-47-1 [chemicalbook.com]

- 7. Top Metanilic Acids Manufacturer & Exporter in India [dyes-n-pigments.com]

- 8. Page loading... [guidechem.com]

- 9. theasengineers.com [theasengineers.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. This compound - Global Market Share and Ranking, Overall Sales and Demand Forecast 2024-2030 - QY Research [qyresearch.com]

Metanilic Acid: A Comprehensive Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for metanilic acid (3-aminobenzenesulfonic acid), a key intermediate in the synthesis of various dyes and pharmaceuticals. This document offers a detailed examination of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, complete with experimental protocols and a logical workflow for spectroscopic analysis.

Spectroscopic Data Analysis

The following sections present the quantitative spectral data for this compound in a structured format to facilitate analysis and comparison.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals characteristic absorptions corresponding to its principal functional groups. The data presented in Table 1 is a compilation of expected and observed absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium | N-H stretching (primary amine) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 1620-1580 | Medium-Strong | N-H bending (scissoring) and Aromatic C=C stretching |

| 1500-1400 | Medium-Strong | Aromatic C=C stretching |

| 1250-1150 | Strong | S=O asymmetric stretching (sulfonic acid) |

| 1050-1000 | Strong | S=O symmetric stretching (sulfonic acid) |

| 800-700 | Strong | Aromatic C-H out-of-plane bending (meta-disubstituted) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. The following tables summarize the ¹H and ¹³C NMR spectral data.

¹H NMR Spectral Data

The ¹H NMR spectrum of the sodium salt of this compound in DMSO-d₆ shows distinct signals for the aromatic protons and the amine group.[1]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 6.956 | Doublet of doublets | Aromatic H |

| 6.918 | Triplet | Aromatic H |

| 6.795 | Doublet of doublets | Aromatic H |

| 6.508 | Triplet | Aromatic H |

| 5.11 | Broad singlet | -NH₂ |

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| 148-152 | C-NH₂ |

| 145-149 | C-SO₃H |

| 128-132 | Aromatic C-H |

| 115-125 | Aromatic C-H |

| 110-118 | Aromatic C-H |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in the formation of a molecular ion and several characteristic fragment ions.[2]

| m/z | Relative Intensity (%) | Assignment |

| 173 | 100 | [M]⁺ (Molecular Ion) |

| 108 | 57.3 | [M - SO₂H]⁺ |

| 93 | ~10 | [M - SO₃]⁺ |

| 80 | ~60 | [C₆H₆N]⁺ |

| 65 | 57.3 | [C₅H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound to identify its functional groups.

Method: Attenuated Total Reflectance (ATR)

-

Sample Preparation: A small amount of finely ground this compound powder is placed directly onto the ATR crystal.

-

Instrument Setup: The background spectrum of the clean, empty ATR crystal is recorded.

-

Data Acquisition: The sample is brought into firm contact with the crystal using a pressure clamp. The infrared spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is baseline-corrected and the absorption peaks are identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of this compound to elucidate its molecular structure.

Method: Solution-State NMR

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.[3]

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to achieve homogeneity.

-

¹H NMR Acquisition: A standard one-dimensional proton NMR experiment is performed. Key parameters include the spectral width, acquisition time, and number of scans.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is conducted. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.[3]

-

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS (0 ppm).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Method: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated to induce vaporization.[4]

-

Ionization: In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and subsequent fragmentation.[4]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification of an organic compound like this compound.

Caption: Spectroscopic analysis workflow.

This diagram outlines the logical progression from an unknown compound to its structural confirmation using complementary spectroscopic techniques. Mass spectrometry provides crucial information on the molecular weight and elemental composition. Infrared spectroscopy identifies the functional groups present in the molecule. Nuclear magnetic resonance spectroscopy reveals the detailed connectivity of the atoms. The data from these techniques are then integrated to propose and ultimately confirm the structure of the compound.

References

In-Depth Technical Guide to the Health and Safety of Metanilic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for Metanilic acid (3-aminobenzenesulfonic acid), tailored for a technical audience. It includes detailed data on its chemical and physical properties, toxicological profile, safe handling procedures, and emergency measures.

Chemical and Physical Properties

This compound is a white to light brown crystalline powder.[1] It is an isomer of sulfanilic acid and is slightly soluble in water.[2][3]

| Property | Value | Reference(s) |

| IUPAC Name | 3-Aminobenzene-1-sulfonic acid | [2][4] |

| Synonyms | 3-Aminobenzenesulfonic acid, m-Aminobenzenesulfonic acid, m-Anilinesulfonic acid | [5][6] |

| CAS Number | 121-47-1 | [6][7] |

| Molecular Formula | C₆H₇NO₃S | [4][7][8] |

| Molecular Weight | 173.19 g/mol | [7][8][9] |

| Appearance | White to beige powder/crystalline solid | [1][7] |

| Melting Point | >300 °C | [2][7] |

| Water Solubility | Slightly soluble (<1 mg/mL at 22 °C) | [3][4] |

| Density | 1.69 g/cm³ | [4][8] |

| pKa | 3.74 | [3] |

| log Pow (Octanol/Water Partition Coefficient) | -2.77 at 21 °C | [10] |

Toxicological Information

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[11][12]

Acute Toxicity

| Endpoint | Species | Route | Value | Classification | Reference(s) |

| LD₅₀ | Rat (male and female) | Oral | > 5000 mg/kg | Not Classified | [10] |

| LD₅₀ | - | Dermal | - | Category 4 (Harmful) | [11][12] |

| LC₅₀ | - | Inhalation | - | Category 4 (Harmful) | [11][12] |

Irritation and Sensitization

| Test | Species | Result | Classification | Reference(s) |

| Skin Irritation/Corrosion (OECD 404) | Rabbit | Slight irritant | Not Classified as irritant | [10] |

| Eye Irritation/Damage (OECD 405) | Rabbit | No eye irritation | Not Classified as irritant | [10] |

| Skin Sensitization (OECD 429) | Mouse | Not a skin sensitizer | Not Classified as sensitizer | [10] |

Genotoxicity

| Test | System | Result | Reference(s) |

| Ames Test (OECD 471) | S. typhimurium | Negative | [10] |

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is no data available to classify this compound regarding its carcinogenicity or reproductive toxicity.[10] It is not classified as a mutagen based on the negative Ames test result.[10]

Occupational Exposure Limits

Currently, there are no established Permissible Exposure Limits (PEL) by OSHA or Threshold Limit Values (TLV) by ACGIH for this compound.[13][14][15]

Safe Handling and Storage

Personal Protective Equipment (PPE)

Proper PPE is essential when handling this compound to minimize exposure.[16]

References

- 1. 4-AMINOBENZENESULFONIC ACID - Ataman Kimya [atamanchemicals.com]

- 2. rjptonline.org [rjptonline.org]

- 3. Kinetics, intermediates and acute toxicity of arsanilic acid photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [chembk.com]

- 5. 3-Aminobenzenesulfonic acid | C6H7NO3S | CID 8474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. DSpace [scholarbank.nus.edu.sg]

- 8. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 9. This compound | CAS#:121-47-1 | Chemsrc [chemsrc.com]

- 10. researchgate.net [researchgate.net]

- 11. chemicalbook.com [chemicalbook.com]

- 12. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 13. 3-Aminobenzenesulfonic acid(121-47-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 14. This compound | 121-47-1 [chemicalbook.com]

- 15. metagenicsinstitute.com [metagenicsinstitute.com]

- 16. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Use of Metanilic Acid in Azo Dye Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metanilic acid (3-aminobenzenesulfonic acid) is a crucial chemical intermediate in the synthesis of a diverse range of azo dyes.[1][2] Its unique chemical structure, featuring both an amino group and a sulfonic acid group on a benzene (B151609) ring, allows it to be readily diazotized and subsequently coupled with various aromatic compounds to produce dyes with a wide spectrum of colors and properties.[1] The sulfonic acid group imparts water solubility to the resulting dyes, making them particularly suitable for textile dyeing and as biological stains.[1] These application notes provide a comprehensive overview of the synthesis of azo dyes using this compound, including detailed experimental protocols and characterization data.

General Synthetic Pathway

The synthesis of azo dyes from this compound follows a well-established two-step process: diazotization followed by an azo coupling reaction.[3]

-

Diazotization: The primary aromatic amine group of this compound is converted into a diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) using a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid.[3][4]

-

Azo Coupling: The resulting diazonium salt, which acts as a weak electrophile, is then reacted with an electron-rich coupling component.[3] Common coupling components include phenols, naphthols, and aromatic amines.[3] The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the activated aromatic ring of the coupling component, typically at the para position to the activating group, to form the stable azo dye.[3]

Experimental Protocols

The following are detailed protocols for the synthesis of representative azo dyes using this compound as the diazo component.

Protocol 1: Synthesis of Metanil Yellow (Acid Yellow 36)

Metanil Yellow is a pH indicator and a widely used yellow dye. It is synthesized by the diazotization of this compound and subsequent coupling with diphenylamine (B1679370).

Materials:

-

This compound

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

Diphenylamine

-

Sodium carbonate (Na₂CO₃)

-

Ice

-

Distilled water

-

Ethanol

Procedure:

Step 1: Diazotization of this compound

-

In a 250 mL beaker, dissolve a specific amount of this compound in a dilute sodium carbonate solution.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled solution of sodium nitrite in water to the this compound solution.

-

While maintaining the temperature between 0-5 °C, slowly add concentrated hydrochloric acid dropwise with continuous stirring. The formation of the diazonium salt suspension is observed.

-

Continue stirring for 15-20 minutes at 0-5 °C after the complete addition of the acid.

-

Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If excess is present, it can be quenched by the addition of a small amount of urea.

Step 2: Azo Coupling with Diphenylamine

-

In a separate beaker, prepare a solution of diphenylamine in a suitable solvent like ethanol.

-

Cool the diphenylamine solution to 0-5 °C in an ice bath.

-

Slowly add the freshly prepared, cold diazonium salt suspension to the diphenylamine solution with vigorous stirring.

-

Continue to stir the reaction mixture for 1-2 hours while allowing it to slowly warm to room temperature. A yellow precipitate of Metanil Yellow will form.

-

Isolate the crude dye by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain purified Metanil Yellow.

-

Dry the purified crystals in a desiccator.

Protocol 2: Synthesis of an Azo Dye from this compound and Phenol (B47542)

This protocol describes a general procedure for the synthesis of a hydroxy-substituted azo dye.

Materials:

-

This compound

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

Phenol

-

Sodium hydroxide (B78521) (NaOH)

-

Sodium carbonate (Na₂CO₃)

-

Ice

-

Distilled water

Procedure:

Step 1: Diazotization of this compound

-

Follow the same procedure as described in Protocol 1, Step 1.

Step 2: Azo Coupling with Phenol

-

In a separate beaker, dissolve a stoichiometric amount of phenol in a dilute sodium hydroxide solution.

-

Cool the phenol solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt suspension to the phenol solution with constant stirring.

-

Maintain the temperature below 10 °C and continue stirring for 1-2 hours. The color of the solution will change as the azo dye is formed.

-

Adjust the pH of the solution to acidic (around pH 5-6) with dilute hydrochloric acid to precipitate the dye.

-

Collect the precipitated dye by vacuum filtration and wash with cold water.

-

Purify the crude dye by recrystallization from a suitable solvent.

-

Dry the purified dye.

Data Presentation

The following tables summarize the quantitative data for a series of azo dyes synthesized from this compound and various coupling components.

Table 1: Synthesis and Spectroscopic Data of Azo Dyes Derived from this compound

| Coupling Component | Dye Name/Structure | Yield (%) | Melting Point (°C) | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Reference |

| Diphenylamine | Metanil Yellow | 85 | >300 | 434-438 | 25,000 | [5] |

| Phenol | 4-Hydroxyazobenzene-3'-sulfonic acid | 78 | 178-180 | 350 | 21,000 | [6] |

| 2-Naphthol | 1-(3-Sulfophenylazo)-2-naphthol | 92 | 210-212 | 482 | 18,500 | [6] |

| N,N-Dimethylaniline | 4-(N,N-Dimethylamino)azobenzene-3'-sulfonic acid | 88 | 245-247 | 425 | 28,000 | [6] |

| Salicylic Acid | 5-(3-Sulfophenylazo)salicylic acid | 81 | 225-227 | 365 | 19,500 | [6] |

Note: The data presented in this table is a compilation from various literature sources and may vary depending on the specific experimental conditions.

Mandatory Visualization

Reaction Workflow for Azo Dye Synthesis

The following diagram illustrates the general workflow for the synthesis of azo dyes using this compound.

Caption: General workflow for the synthesis of azo dyes from this compound.

Logical Relationship of Synthesis Steps

This diagram shows the logical progression from starting materials to the final azo dye product.

Caption: Logical flow of the azo dye synthesis process.

References

- 1. researchgate.net [researchgate.net]

- 2. scialert.net [scialert.net]

- 3. [PDF] Synthesis and Spectroscopic Study of Naphtholic and Phenolic Azo Dyes | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. journalpsij.com [journalpsij.com]

- 6. Research Journal of Chemical Sciences : Synthesis and UV Study of Series of Phenolic Azo Dye - ISCA [isca.me]

Metanilic Acid: A Versatile Intermediate in Pharmaceutical Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Metanilic acid (3-aminobenzenesulfonic acid) is a valuable and versatile intermediate in the synthesis of various pharmaceutical compounds. Its bifunctional nature, possessing both a nucleophilic amino group and a sulfonic acid moiety, allows for its incorporation into a diverse range of molecular scaffolds. These properties make it a key building block in the development of sulfonamide antibacterials and fluorescent whitening agents used in drug formulations. This document provides detailed application notes and experimental protocols for the use of this compound in these key pharmaceutical applications.

Application 1: Synthesis of Azo Dyes with Potential Antibacterial Activity

This compound is a primary aromatic amine and can be readily diazotized and coupled with various aromatic compounds to form azo dyes. Certain azo dyes have been shown to possess antibacterial properties, making them of interest in the development of new therapeutic agents. The general scheme involves the diazotization of this compound followed by coupling with a suitable coupling agent.

Experimental Protocol: Synthesis of an Azo Dye from this compound

This protocol describes the synthesis of a representative azo dye with potential antibacterial activity using this compound as the starting material.

Materials:

-

This compound

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl)

-

Coupling agent (e.g., 2-naphthol)

-

Sodium hydroxide (B78521) (NaOH)

-

Sodium chloride (NaCl)

-

Distilled water

-

Ice

Equipment:

-

Beakers

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Buchner funnel and filter paper

-

pH meter or pH paper

-

Melting point apparatus

Procedure:

-

Diazotization of this compound:

-

Dissolve a specific molar equivalent of this compound in dilute hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a solution of sodium nitrite (dissolved in cold water) dropwise, keeping the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the diazonium salt of this compound.

-

-

Coupling Reaction:

-

In a separate beaker, dissolve the coupling agent (e.g., 2-naphthol) in a dilute sodium hydroxide solution.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the cold coupling agent solution with vigorous stirring.

-